9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol
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Overview
Description
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the activation of the N, O-acetal moiety with boron trichloride in the presence of a bulky base, such as 2,6-di-tert-butyl-4-methylpyridine. This generates a sulfonyliminium ion, which is then intramolecularly attacked by a silyl enolate to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its applications in industry include the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but lacks the methyl and diol groups.
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane-1,5-diol: A related compound with additional methyl and benzene rings.
Uniqueness
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
57617-75-1 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H17NO2/c1-10-6-2-4-8(11)7(10)3-5-9(6)12/h6-9,11-12H,2-5H2,1H3 |
InChI Key |
NIEBUGNXKVOUCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1CCC2O)O |
Origin of Product |
United States |
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